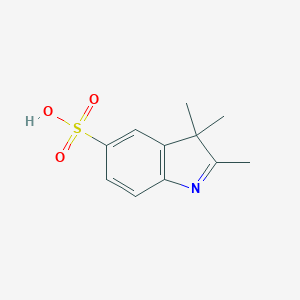

2,3,3-trimethyl-3H-indole-5-sulfonic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3,3-trimethylindole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFDYAIAEFHOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, a key intermediate in the development of fluorescent dyes and other specialized organic molecules.[1] This document details the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development in this area.

Introduction

This compound is a heterocyclic organic compound notable for its sulfonated indole core. The presence of the sulfonic acid group imparts enhanced water solubility, a critical property for its application in biological systems and as a precursor for various dyes and probes.[1] Its primary utility lies in its role as a foundational building block for the synthesis of cyanine dyes, which have strong absorption and emission in the visible and near-infrared (NIR) regions.

Synthesis Pathway

The principal and most efficient method for synthesizing this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine with a ketone.[1][2][3]

In this specific synthesis, the key precursors are 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone (also known as isopropyl methyl ketone). The reaction is typically carried out in an acidic medium, such as acetic acid, under reflux conditions.

Overall Reaction

Caption: Overall synthesis scheme for this compound.

Reaction Mechanism

The Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: 4-hydrazinobenzenesulfonic acid reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[2][3][5]

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the stable, aromatic indole ring structure.[2][3]

Caption: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

4-hydrazinobenzenesulfonic acid

-

3-methyl-2-butanone

-

Glacial acetic acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (5 mL).

-

Add 4-hydrazinobenzenesulfonic acid (1 g) and 3-methyl-2-butanone (1.67 mL) to the flask.

-

Heat the mixture to reflux with continuous stirring for approximately three hours.

-

After the reflux period, cool the reaction mixture. A pink solid should precipitate.

-

Collect the precipitated product by filtration.

-

The resulting product, this compound, is obtained as wine-colored crystals. A yield of approximately 97% has been reported for this procedure.

Synthesis of the Precursor: 4-hydrazinobenzenesulfonic acid

The key precursor can be synthesized from p-aminobenzenesulfonic acid (sulfanilic acid) via a diazotization reaction followed by reduction.[6][7]

Materials:

-

p-aminobenzenesulfonic acid

-

Sodium nitrite

-

Sodium hydroxide

-

Hydrochloric acid

-

Sodium metabisulfite

Procedure Outline:

-

Dissolve p-aminobenzenesulfonic acid in a sodium hydroxide solution.

-

Add sodium nitrite to this solution.

-

In a separate vessel, prepare a cooled solution of hydrochloric acid.

-

Slowly add the p-aminobenzenesulfonic acid/sodium nitrite solution to the cold hydrochloric acid to form the diazonium salt. The temperature should be maintained between 0-5°C.[6]

-

The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite or sodium sulfite.[6][8]

-

The product, 4-hydrazinobenzenesulfonic acid, is then isolated, typically by filtration, and can be purified by recrystallization.[6]

Caption: General experimental workflow for the synthesis.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 132557-72-3 | |

| Molecular Formula | C11H13NO3S | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| Physical Form | Pink solid / Wine-colored crystals | |

| Purity | >95% or 97% (commercially available) | [9][10] |

Reaction Parameters

| Parameter | Value | Reference |

| Reactants | 4-hydrazinobenzenesulfonic acid, 3-methyl-2-butanone | |

| Solvent | Glacial Acetic Acid | |

| Reaction Time | 3 hours | |

| Reaction Temperature | Reflux | |

| Reported Yield | 97% |

Spectroscopic Data

While a comprehensive set of spectra is best obtained experimentally, the following summarizes expected and reported spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR (500MHz, DMSO) | δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H) | |

| ¹³C NMR | Expected signals for aromatic carbons, quaternary carbons, and methyl carbons. | |

| FT-IR | Expected strong and broad O-H stretch (sulfonic acid), characteristic S=O stretches, C=C aromatic stretches, and C-H stretches from methyl groups.[1] | |

| Mass Spec (ESI) | Expected to show a prominent molecular ion peak. For a related compound, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, the [M+H]⁺ peak was observed.[1] |

Purification

The crude product obtained by precipitation is often of high purity. However, for applications requiring exceptionally pure material, recrystallization can be employed. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an aqueous-organic mixture. For structurally related compounds, purification by flash chromatography has also been reported, though this may be less straightforward for a highly polar sulfonic acid.[9]

Conclusion

The Fischer indole synthesis provides a robust and high-yielding pathway to this compound. This technical guide has outlined the synthesis, mechanism, and experimental protocols, along with key data to aid researchers in the successful preparation and characterization of this valuable compound. The provided information serves as a solid foundation for its use in the development of advanced fluorescent materials and other applications in drug discovery and materials science.

References

- 1. This compound | 132557-73-4 | Benchchem [benchchem.com]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Spectroscopic Profile of 2,3,3-trimethyl-3H-indole-5-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3-trimethyl-3H-indole-5-sulfonic acid (CAS No. 132557-72-3), a key intermediate in the synthesis of fluorescent dyes and other specialized organic compounds. This document outlines available and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.

Core Spectroscopic Data

The structural integrity of this compound can be thoroughly assessed using a combination of spectroscopic techniques. The data presented herein is a compilation of reported experimental values and theoretically predicted characteristics based on the compound's chemical structure.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed/Predicted Value | Assignment/Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.78 ppm (s, 1H) | H at C4 |

| 7.64 ppm (d, 1H) | H at C6 | ||

| 7.48 ppm (d, 1H) | H at C7 | ||

| 2.5 ppm (s, 3H) | CH₃ at C2 | ||

| 1.37 ppm (s, 6H) | 2 x CH₃ at C3 | ||

| ¹³C NMR | Predicted Chemical Shift (δ) | ~180-190 ppm | C2 |

| ~150-160 ppm | C7a | ||

| ~140-150 ppm | C5 | ||

| ~135-145 ppm | C3a | ||

| ~120-130 ppm | C4 | ||

| ~115-125 ppm | C6 | ||

| ~110-120 ppm | C7 | ||

| ~50-60 ppm | C3 | ||

| ~20-30 ppm | C3-CH₃ | ||

| ~10-20 ppm | C2-CH₃ | ||

| Mass Spectrometry (ESI) | Molecular Weight | 239.29 g/mol | C₁₁H₁₃NO₃S |

| [M+H]⁺ | m/z 240.07 | Protonated molecule | |

| [M-H]⁻ | m/z 238.05 | Deprotonated molecule | |

| Fragmentation | Loss of SO₃ (80 Da) | Characteristic fragmentation of sulfonic acids | |

| Infrared (IR) Spectroscopy | Predicted Absorption Bands | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| 2980-2850 cm⁻¹ | Aliphatic C-H stretch | ||

| ~1620 cm⁻¹ | C=N stretch of the 3H-indole | ||

| 1470-1450 cm⁻¹ | Aromatic C=C stretch | ||

| 1250-1120 cm⁻¹ | Asymmetric SO₂ stretch | ||

| 1080-1000 cm⁻¹ | Symmetric SO₂ stretch | ||

| ~700 cm⁻¹ | S-O stretch | ||

| UV-Vis Spectroscopy | Predicted λmax | 270-290 nm | π → π* transitions of the indole aromatic system |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of solid organic compounds like this compound and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts.

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

-

¹³C NMR Acquisition :

-

Spectrometer: 100 MHz or higher field instrument.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is appropriate for this polar molecule.

-

Data Acquisition :

-

Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be used for comprehensive analysis.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns, such as the loss of the sulfonic acid group (SO₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is recommended.

-

Data Acquisition :

-

Wavelength Range: Scan from approximately 200 to 400 nm to capture the π → π* transitions of the indole ring system.

-

Blank Correction: Use the same solvent as used for the sample as a blank to zero the instrument.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of this compound.

An In-depth Technical Guide to 2,3,3-trimethyl-3H-indole-5-sulfonic acid (CAS: 132557-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethyl-3H-indole-5-sulfonic acid (CAS number 132557-72-3), a key intermediate in the synthesis of fluorescent probes and bioconjugation agents. This document details its physicochemical properties, synthesis, and primary applications, with a focus on its role as a precursor to water-soluble near-infrared (NIR) cyanine dyes. Experimental protocols for its synthesis and subsequent conversion to a cyanine dye are provided. Furthermore, this guide explores the biological relevance of its derivatives, specifically the mechanism by which heptamethine cyanine dyes are taken up by cancer cells through the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway and its regulation of Organic Anion Transporting Polypeptides (OATPs).

Physicochemical and Safety Data

This compound is a heterocyclic organic compound characterized by a sulfonated indolenine core.[1][2] The presence of the sulfonic acid group imparts high water solubility, a critical feature for its application in aqueous biological systems.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132557-72-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₃S | [1][2] |

| Molecular Weight | 239.29 g/mol | [1][2] |

| Physical Form | Pink solid | [1][3] |

| Solubility | Highly soluble in water | [4][5] |

| Purity | Typically >95% | [3][6] |

| Storage Temperature | 0-8 °C | [3] |

Table 2: Safety Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data compiled from supplier safety data sheets.[3]

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the Fischer Indole Synthesis.[4] This method involves the acid-catalyzed reaction of a hydrazine with a ketone.

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the synthesis of the title compound.

Methodology:

-

To a flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and 4-hydrazinobenzenesulfonic acid (1 g).

-

Heat the mixture to reflux and maintain for three hours.

-

After the reaction is complete, cool the mixture until a pink solid precipitates.

-

Collect the precipitated product by filtration. The resulting wine-colored crystals can be obtained in high yield (approximately 97%).

Characterization: The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (500MHz, DMSO): δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H).

Synthesis of a Water-Soluble Pentamethine Indocyanine Dye

This compound is a precursor to its potassium salt, which is then used to synthesize cyanine dyes. The following is a representative protocol.

Methodology:

Step 1: Preparation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

-

Synthesize this compound as described in section 2.1.

-

Dissolve the crude product in methanol.

-

Precipitate the potassium salt by adding a saturated solution of potassium hydroxide in 2-propanol.

-

Collect the product by filtration, wash with 2-propanol and diethyl ether, and dry under vacuum.

Step 2: Quaternization of the Indolenine

-

Suspend the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate in an alkylating agent (e.g., iodomethane or 6-bromohexanoic acid) in a suitable solvent like chlorobenzene.

-

Stir the reaction mixture at an elevated temperature (e.g., 40-110 °C) for several hours.

-

The resulting quaternized indolium salt can often be used in the next step without further purification.

Step 3: Condensation to Form the Cyanine Dye

-

The quaternized indolium salt is then condensed with a polymethine chain precursor (e.g., a malondialdehyde derivative) in the presence of a base such as pyridine and a dehydrating agent like acetic anhydride.

-

The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours).

-

The resulting cyanine dye can be purified by chromatography.

Applications in Drug Development and Biological Research

The primary utility of this compound lies in its role as a building block for water-soluble cyanine dyes.[2] These dyes, particularly those that fluoresce in the near-infrared (NIR) spectrum, are invaluable tools in biological imaging and diagnostics for several reasons:

-

High Water Solubility: The sulfonic acid group ensures that the resulting dyes are soluble in biological media, preventing aggregation.[2]

-

Near-Infrared Fluorescence: NIR light can penetrate deeper into tissues with less scattering and lower background autofluorescence compared to visible light, making these dyes ideal for in vivo imaging.[5]

-

Bioconjugation: The core structure can be modified to include reactive groups, allowing the dye to be covalently attached to biomolecules such as proteins, antibodies, and nucleic acids for targeted imaging.[7]

A significant application of the heptamethine cyanine dyes derived from this compound is in cancer imaging.[8] Research has shown that certain cyanine dyes selectively accumulate in tumor cells.[8] This selectivity is not due to the dye itself having a direct signaling role, but rather through its transport into the cell by specific membrane proteins.

Biological Mechanism of Uptake: The HIF-1α Signaling Pathway

The tumor microenvironment is often characterized by hypoxia (low oxygen levels). In response, cancer cells activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway to promote survival, angiogenesis, and metabolic adaptation. HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2][9]

Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[7][10] This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[4]

Relevant to the application of cyanine dyes, HIF-1α has been shown to upregulate the expression of certain Organic Anion Transporting Polypeptides (OATPs), such as OATP1B3.[3][4] These transporters are responsible for the uptake of various endogenous and xenobiotic compounds, including heptamethine cyanine dyes.[8] The overexpression of OATPs in cancer cells, driven by the hypoxic tumor environment, leads to the enhanced uptake and retention of these dyes, providing a mechanism for tumor-specific imaging.[3][8]

HIF-1α Signaling Pathway Leading to Cyanine Dye Uptake

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of hypoxia inducible factor-1α in the regulation of the cancer-specific variant of organic anion transporting polypeptide 1B3 (OATP1B3), in colon and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1211824) | 132557-73-4 [evitachem.com]

- 6. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

2,3,3-trimethyl-3H-indole-5-sulfonic acid molecular structure and weight

This technical guide provides a comprehensive overview of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, a key intermediate in the synthesis of fluorescent dyes. The guide is intended for researchers, scientists, and professionals in the field of drug development and bio-imaging, detailing its molecular characteristics, synthesis, and application in the generation of cyanine dyes for biological research.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a sulfonated indolenine core.[1] The presence of the sulfonic acid group significantly enhances its water solubility, a critical property for its use in biological and aqueous systems.[1][2] The core structure is a bicyclic system composed of a benzene ring fused to a pyrrole ring, with methyl groups at the C2 and C3 positions and a sulfonic acid substituent at the C5 position.

The molecular structure can be represented by the SMILES string: O=S(C1=CC2=C(C=C1)N=C(C)C2(C)C)(O)=O.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃S |

| Molecular Weight | 239.29 g/mol |

| CAS Number | 132557-72-3 |

| Physical Form | Pink solid |

| Topological Polar Surface Area | 75.1 Ų |

Experimental Protocols

This section details the synthesis of this compound and its subsequent use as a precursor in the synthesis of a water-soluble pentamethine indocyanine dye (a sulfo-Cy5 derivative).

Synthesis of this compound

This protocol is based on the Fischer indole synthesis.

Materials:

-

4-Hydrazinobenzenesulfonic acid

-

3-Methyl-2-butanone

-

Acetic acid

Procedure:

-

To a flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and 4-hydrazinobenzenesulfonic acid (1 g).[2]

-

Heat the mixture to reflux for three hours.[2]

-

Cool the reaction mixture until a pink solid precipitates.[2]

-

Collect the precipitated product by filtration. The resulting compound is this compound.[2]

Synthesis of a Water-Soluble Pentamethine Indocyanine Dye

This protocol describes the synthesis of a sulfo-Cy5 carboxylic acid, a fluorescent dye, using the potassium salt of this compound as a key intermediate.

Step 1: Preparation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

-

Dissolve 4-hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) in acetic acid (75 mL).[3][4]

-

Cool the solution to 4 °C and collect the precipitate by filtration.[3][4]

-

Dissolve the residue in methanol and precipitate the potassium salt by adding a saturated solution of potassium hydroxide in 2-propanol.[3][4]

-

Collect the product by filtration, wash with 2-propanol and diethyl ether, and dry in vacuo to obtain the purple solid of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.[3][4]

Step 2: Preparation of Sulfonated Indolium Salts

-

1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide: Suspend the potassium salt from Step 1 (4 g, 14.4 mmol) in iodomethane (15 mL) and stir at 40 °C for 6 hours. Collect the precipitate by filtration and wash with acetone.[3][4]

-

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide: Mix the potassium salt from Step 1 (4 g, 14.4 mmol) with 6-bromohexanoic acid (3.25 g, 16.7 mmol) in chlorobenzene (35 mL) and heat at 110 °C for 12 hours. After cooling, decant the chlorobenzene, and triturate the residue with 2-propanol, followed by filtration and washing.[3][4]

Step 3: Synthesis of Sulfo-Cy5 Carboxylic Acid

-

Stir a solution of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide (200 mg, 0.56 mmol) and malonaldehyde dianilide hydrochloride (176 mg, 0.68 mmol) in acetic anhydride (1.5 mL) at 120 °C for 30 minutes.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Add a solution of 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide (199 mg, 0.79 mmol) in pyridine (1.5 mL).[4]

-

Stir the reaction mixture at room temperature in the dark for 24 hours to yield the sulfo-Cy5 carboxylic acid.[4]

Application Workflow: From Synthesis to Bio-imaging

This compound is not typically directly involved in signaling pathways. Instead, it serves as a crucial building block for fluorescent probes, like cyanine dyes, which are then used to study various biological processes, including cellular signaling.[5][6] The following diagram illustrates the general workflow from the synthesis of the precursor to the application of the derived cyanine dye in fluorescence microscopy.

The workflow begins with the synthesis of this compound, which is then used to create a more complex cyanine dye. This dye can be conjugated to a biomolecule, such as an antibody, to create a specific fluorescent probe. This probe is then used in applications like fluorescence microscopy to visualize and study specific targets within cells, thereby providing insights into their function and associated signaling pathways.

References

In-Depth Technical Guide: Physicochemical Properties and Applications of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and other physicochemical properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid. It includes detailed experimental protocols and explores its primary application as a key intermediate in the synthesis of fluorescent dyes for biological and pharmaceutical research.

Core Physicochemical Properties

This compound is a heterocyclic organic compound notable for its utility in bioconjugation and dye synthesis.[1] The presence of a sulfonic acid group is a key feature, dramatically enhancing its water solubility, which is a critical characteristic for its use in aqueous and biological systems.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃S | [1] |

| Molecular Weight | 239.29 g/mol | [1][2] |

| Physical Form | Pink solid | [1] |

| Water Solubility | Highly soluble | [2] |

| CAS Number | 132557-72-3 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Fischer Indole Synthesis. This involves the reaction of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in the presence of an acid catalyst.

Materials:

-

4-hydrazinobenzenesulfonic acid

-

3-methyl-2-butanone (isopropyl methyl ketone)

-

Acetic acid

-

Flask with magnetic stirrer and reflux condenser

Procedure:

-

To a flask equipped with a magnetic stirrer and reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and 4-hydrazinobenzenesulfonic acid (1 g).

-

Heat the mixture to reflux for a period of three hours.

-

After the reflux period, cool the reaction mixture.

-

A pink solid, the desired product, will precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

Characterization: The synthesized compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy. The expected ¹H NMR spectrum in DMSO is: δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H).

Determination of Water Solubility (General Protocol)

As a specific protocol for this compound is not available, a general method for determining the solubility of an organic acid in water is provided below. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Materials:

-

This compound

-

Distilled or deionized water

-

Small test tubes or vials

-

Vortex mixer or shaker bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in water.

-

Generate a calibration curve by measuring the absorbance (at a predetermined λmax) or the peak area of the standard solutions using a UV-Vis spectrophotometer or HPLC, respectively.

-

Add an excess amount of the solid compound to a known volume of water in a test tube.

-

Agitate the mixture vigorously using a vortex mixer or a shaker bath at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with water to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted supernatant.

-

Using the calibration curve, determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution. This value represents the water solubility of the compound at that temperature.

Visualized Workflows

Synthesis Workflow

The synthesis of this compound via the Fischer Indole Synthesis can be visualized as a straightforward chemical transformation.

Caption: Synthesis of this compound.

Application in Fluorescent Dye Synthesis and Bioconjugation

This compound is a crucial building block for creating water-soluble fluorescent dyes, particularly cyanine dyes, which are widely used in biological imaging and diagnostics. The sulfonic acid group not only imparts water solubility but also provides a reactive site for conjugation to various biomolecules.

Caption: Application workflow from precursor to bioconjugation.

References

2,3,3-trimethyl-3H-indole-5-sulfonic acid literature review

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, a key heterocyclic intermediate in the synthesis of fluorescent dyes and bioconjugates. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the preparation of cyanine dyes.

Compound Overview

This compound (CAS No. 132557-72-3) is a specialized heterocyclic compound featuring an indolenine core.[1] The presence of a sulfonic acid group at the C5 position of the indole ring significantly enhances its water solubility, a critical property for its use in biological and aqueous systems.[1] This compound serves as a fundamental building block for various functional molecules, most notably near-infrared (NIR) absorbing cyanine dyes, which are extensively used for labeling biomolecules in biochemical assays.[1] Its utility also extends to bioconjugation, where it can act as a linker molecule for constructing drug delivery systems.[2]

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its commonly synthesized potassium salt are summarized below. The data for the potassium salt is often more relevant as it is the direct product of the typical synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 132557-72-3 | [3] |

| Molecular Formula | C₁₁H₁₃NO₃S | [3] |

| Molecular Weight | 239.29 g/mol | [1] |

| Physical Form | Pink solid | [1][3] |

| Purity | >95% (HPLC) | [3][4] |

| Storage Temperature | 0-8 °C | [3] |

| IUPAC Name | This compound | [3] |

Table 2: Properties of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

| Property | Value | Reference |

| CAS Number | 184351-56-2 | [5] |

| Molecular Formula | C₁₁H₁₂KNO₃S | [6] |

| Molecular Weight | 277.38 g/mol | [5][6] |

| Appearance | White to Light yellow/orange powder/crystal | |

| Purity | >95.0% (HPLC) |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data | Reference |

| ¹H NMR (of the acid) | (500MHz, DMSO): δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H) | ChemicalBook Synthesis Note |

| ¹³C NMR | Data available but specific peaks not publicly listed. | [7] |

| Mass Spectrometry | ESI-MS is suitable for confirming molecular mass. For the related 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, a prominent peak at m/z of 254 corresponds to the protonated molecule [M+H]⁺. | [1] |

| Infrared (IR) | Data available but specific peaks not publicly listed. | [7] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Fischer Indole Synthesis. The following protocols are based on established literature.

Protocol 1: Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

This protocol details the synthesis of the potassium salt of the target compound, a stable and commonly used intermediate.

Reaction Scheme:

Caption: Fischer Indole Synthesis of the target molecule.

Materials:

-

4-Hydrazinobenzenesulfonic acid hemihydrate

-

3-Methyl-2-butanone

-

Glacial acetic acid

-

Methanol

-

Saturated solution of potassium hydroxide (KOH) in methanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-hydrazinobenzenesulfonic acid hemihydrate (e.g., 25 g, 127 mmol) and 3-methyl-2-butanone (e.g., 40 mL, 371 mmol).

-

Add glacial acetic acid (e.g., 75 mL) to the flask.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After 3 hours, cool the reaction solution to 4 °C. A precipitate should form.

-

Collect the precipitate by filtration.

-

Dissolve the collected residue in a minimal amount of methanol.

-

Precipitate the potassium salt by adding a saturated solution of potassium hydroxide in methanol.

-

Collect the final product, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, by filtration. A typical yield for this step is around 24%.

Protocol 2: Synthesis of a Sulfo-Cyanine 5 Carboxylic Acid Dye

This protocol describes the use of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate as a precursor for a water-soluble pentamethine cyanine dye.

Workflow:

Caption: Workflow for Sulfo-Cy5 dye synthesis.

Materials:

-

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (Intermediate 1 from Protocol 1)

-

6-bromohexanoic acid

-

Chlorobenzene

-

An appropriate aniline derivative (e.g., for forming the pentamethine bridge)

-

Acetic anhydride

-

A second indolium salt (e.g., 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, prepared separately)

-

Pyridine

Procedure:

-

Synthesis of Indolium Salt (3): Alkylate the starting potassium salt (Intermediate 1) with 6-bromohexanoic acid in chlorobenzene. Heat the mixture at 110 °C for 12 hours. The resulting product is the carboxylic acid functionalized indolium salt (3). A typical yield is around 62%.

-

Hemicyanine Formation: The detailed procedure involves reacting the indolium salt (3) with a suitable precursor for the polymethine chain, such as an aniline derivative, in the presence of acetic anhydride.

-

Final Dye Condensation: React the hemicyanine intermediate with a second, different indolium salt in pyridine at room temperature for approximately 24 hours. This final condensation step forms the asymmetric Sulfo-Cy5 carboxylic acid dye.

-

Purification: The final dye product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

The primary application of this compound is as a crucial intermediate for fluorescent probes.[1]

-

Fluorescent Dyes: It is a key component in the synthesis of water-soluble cyanine dyes (e.g., Cy3, Cy5, Cy7 analogues).[1] These dyes are characterized by strong absorption and emission in the visible and near-infrared (NIR) regions, making them ideal for:

-

Biomolecule Labeling: Covalent attachment to proteins, peptides, and nucleic acids for fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

-

In Vivo Imaging: NIR fluorescence allows for deep tissue penetration with minimal autofluorescence, enabling whole-animal imaging studies.

-

-

Bioconjugation and Drug Delivery: The sulfonic acid group provides a reactive handle for conjugation, and the overall structure can be incorporated as a linker to connect different molecules.[2] This is valuable for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems, where the indole moiety can also contribute to the pharmacokinetic properties of the final conjugate.[1][2]

Safety and Handling

This compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. This compound | 132557-73-4 | Benchchem [benchchem.com]

- 2. This compound | CAS:132557-72-3 | AxisPharm [axispharm.com]

- 3. This compound | 132557-72-3 [sigmaaldrich.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. POTASSIUM 2,3,3-TRIMETHYL-3H-INDOLE-5-SULFONATE ,184351-56-2 Spectrum_Chemical Cloud Database [chemcd.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound(132557-72-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Core Intermediates in Cyanine Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the essential intermediates in the synthesis of cyanine dyes, compounds pivotal to advancements in biomedical imaging, diagnostics, and drug development. The guide outlines the synthesis of the core heterocyclic quaternary salts and the subsequent formation of hemicyanine intermediates, which are the foundational building blocks for a vast array of symmetrical and asymmetrical cyanine dyes.

Introduction to Key Intermediates

The synthesis of cyanine dyes fundamentally relies on the condensation of two key types of intermediates: heterocyclic quaternary salts and polymethine bridge-forming reagents. The nature of the heterocyclic nucleus is a primary determinant of the dye's photophysical properties, including its absorption and emission wavelengths. The most common heterocyclic systems employed are based on quinoline, benzothiazole, and indolenine.

Heterocyclic Quaternary Salts: These are typically formed by the N-alkylation of a heterocyclic base containing a reactive methyl group, most commonly at the 2- or 4-position relative to the nitrogen atom. This methyl group is sufficiently acidic to be deprotonated, initiating the condensation reaction.

Hemicyanine Intermediates: For the synthesis of asymmetrical cyanine dyes, a hemicyanine intermediate is first prepared. This involves the reaction of a heterocyclic quaternary salt with a reagent that provides a portion of the polymethine chain, often terminating in an aniline or other reactive group. This intermediate is then reacted with a second, different heterocyclic quaternary salt to complete the asymmetrical dye structure.

Synthesis of Heterocyclic Quaternary Salts

The initial and crucial step in cyanine dye synthesis is the preparation of the heterocyclic quaternary salts. These salts serve as the nucleophilic components in the subsequent condensation reactions.

Quinoline-Based Intermediates: N-Alkylquinolinium Salts

Quinoline derivatives, such as quinaldine (2-methylquinoline) and lepidine (4-methylquinoline), are common precursors for cyanine dyes that absorb in the visible region of the spectrum. The quaternization of the quinoline nitrogen enhances the acidity of the methyl protons, making them susceptible to deprotonation and subsequent reaction.

A representative procedure for the synthesis of a quinolinium salt is the N-alkylation of quinaldine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in a suitable solvent such as acetonitrile or in the absence of a solvent.

-

Alkylation: Add iodoethane (1.2 eq) to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, 1-ethyl-2-methylquinolinium iodide, will often precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[1]

Benzothiazole-Based Intermediates: N-Alkyl-2-methylbenzothiazolium Salts

Benzothiazole-containing cyanine dyes are widely used as fluorescent probes. The synthesis of the key benzothiazolium salt intermediate is analogous to that of the quinolinium salts.

-

Reaction Setup: Dissolve 2-methylbenzothiazole (1.0 eq) in a minimal amount of a suitable solvent like ethanol in a round-bottom flask fitted with a reflux condenser.[2]

-

Alkylation: Add iodomethane (a slight excess, e.g., 1.5 eq) to the solution.[2]

-

Reaction Conditions: Reflux the mixture for 12 hours.[2]

-

Isolation and Purification: After cooling, dilute the solution with diethyl ether to precipitate the product.[2] The resulting white solid, 2,3-dimethylbenzothiazol-3-ium iodide, is collected by filtration, washed with diethyl ether, and dried.[2]

Indolenine-Based Intermediates: N-Alkyl-2,3,3-trimethyl-3H-indolium Salts

Indolenine-based cyanine dyes, often referred to as "Cy" dyes, are workhorses in fluorescence imaging due to their high extinction coefficients and quantum yields, particularly in the near-infrared (NIR) region. The synthesis starts with the preparation of 2,3,3-trimethyl-3H-indole, commonly known as Fischer's base.

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.[3][4]

-

Reaction Mixture: Combine phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in a suitable acidic catalyst, such as acetic acid or a mixture of acetic acid and hydrochloric acid.[3][5]

-

Reaction Conditions: The reaction can be carried out at room temperature or with heating, depending on the specific substrates and catalyst used.[3] Microwave-assisted synthesis can significantly reduce reaction times.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).[5] The crude product is then purified by column chromatography to yield 2,3,3-trimethyl-3H-indole.[5]

-

Reaction Setup: Dissolve 2,3,3-trimethyl-3H-indole (1.0 eq) and a suitable alkylating agent, such as an alkyl halide or sulfonate (e.g., 3-bromopropionic acid, 1.1 eq), in a dry solvent like acetonitrile.[6]

-

Reaction Conditions: Reflux the mixture for an extended period, typically 24 hours.[6]

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue is washed with diethyl ether to remove unreacted starting material.[6] Recrystallization from a solvent mixture such as acetone/diethyl ether can provide the purified N-alkylated indoleninium salt.[6]

Synthesis of Hemicyanine Intermediates

Hemicyanines are crucial intermediates for the synthesis of asymmetrical cyanine dyes. They are formed by reacting a heterocyclic quaternary salt with a reagent that provides a portion of the polymethine bridge. Common reagents for this purpose include N,N'-diphenylformamidine and 4-(dimethylamino)benzaldehyde.

Experimental Protocol: Synthesis of a Styryl Hemicyanine Intermediate

This protocol describes the synthesis of a hemicyanine from an N-alkylated indoleninium salt and 4-(dimethylamino)benzaldehyde.

-

Reaction Mixture: In a round-bottom flask, dissolve the N-alkyl-2,3,3-trimethyl-3H-indolium salt (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Isolation and Purification: Cool the reaction mixture, and the hemicyanine dye will often precipitate. The product can be collected by filtration, washed with a cold solvent like ethanol, and dried.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of key cyanine dye intermediates. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.

| Intermediate | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference(s) |

| 1-Ethyl-2-methylquinolinium Iodide | 2-Methylquinoline, Iodoethane | Acetonitrile (or neat) | 4-6 | High | |

| 2,3-Dimethylbenzothiazol-3-ium Iodide | 2-Methylbenzothiazole, Iodomethane | Ethanol | 12 | 87 | [2] |

| 2,3,3-Trimethyl-3H-indole (Fischer's Base) | Phenylhydrazine, 3-Methyl-2-butanone | Acetic Acid | 0.3-0.5 (MW) | 90.3 | [5] |

| 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium Bromide | 2,3,3-Trimethyl-3H-indole, 3-Bromopropionic acid | Acetonitrile | 24 | 76.6 | [6] |

| (E)-2-(4-(dimethylamino)styryl)-3-methylbenzothiazol-3-ium iodide | 2,3-dimethylbenzothiazol-3-ium iodide, 4-(dimethylamino)benzaldehyde | Ethanol/Piperidine | 12 | 92 | [2] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the intermediates discussed.

Caption: Synthesis of a quinolinium salt intermediate.

Caption: Synthesis of a benzothiazolium salt intermediate.

References

- 1. 1-Ethyl-2-methylquinolinium iodide | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety and Handling of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

This guide provides comprehensive safety and handling information for 2,3,3-trimethyl-3H-indole-5-sulfonic acid, its salts, and derivatives, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound utilized as a building block in the synthesis of fluorescent dyes, particularly cyanine dyes for biological imaging.[1] It is commercially available as the free acid and as potassium or sodium salts.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound | Potassium Salt | Sodium Salt | Reference(s) |

| CAS Number | 132557-72-3 | 184351-56-2 | 287188-58-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₃S | C₁₁H₁₂KNO₃S | C₁₁H₁₂NNaO₃S | [1][4] |

| Molecular Weight | 239.29 g/mol | 277.38 g/mol | Not specified | [1][4] |

| Physical Form | Pink or green solid | Solid | Solid | [1][5] |

| Melting Point | 290-295°C | 262-264°C | Not specified | [4][6] |

| Boiling Point | Undetermined | Undetermined | Not specified | [2] |

| Density | 1.34 g/cm³ | Not determined | Not specified | [6][7] |

| Solubility | Soluble in water | Water soluble | Not specified | [1][6] |

| Storage Temperature | 0-8°C or Room Temperature | -20°C | Not specified | [4][7] |

Hazard Identification and Classification

The hazard classification for this compound and its salts can vary between suppliers. While some sources state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), others provide specific hazard warnings.[2][5]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [8] |

| Skin irritation | Category 2 | H315: Causes skin irritation | [3] |

| Eye irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [8] |

The signal word associated with these hazards is "Warning". Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

In contrast, some safety data sheets report NFPA and HMIS ratings of 0 for health, fire, and reactivity, indicating a low level of hazard.[2]

Toxicological and Ecotoxicological Information

From an environmental perspective, it is classified as Water hazard class 1, indicating it is slightly hazardous for water.[2] It is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[2]

Safe Handling and Storage Protocols

Based on the available safety information, the following workflow for safe handling should be adopted.

Storage: The compound should be stored in a dry, cool, and well-ventilated place.[5] Recommended storage temperatures vary, with some sources suggesting 0-8°C and others -20°C for the potassium salt.[4] It should be kept in a tightly closed container.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles.[5]

-

Hand Protection: Wear suitable chemical-resistant gloves.[5]

-

Skin/Body Protection: Wear a lab coat or other suitable protective clothing.[5]

-

Respiratory Protection: In case of insufficient ventilation, use a respirator with components tested and approved under appropriate government standards.[5]

First Aid and Fire-Fighting Measures

First Aid:

-

Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[2]

-

Skin Contact: Generally, the product does not irritate the skin, but it is recommended to rinse with plenty of water.[2][5]

-

Eye Contact: Rinse the opened eye for several minutes under running water.[2]

-

Ingestion: If symptoms persist, consult a doctor.[2]

Fire-Fighting Measures: The product is not considered flammable.[2] In case of a fire in the surrounding area, use standard fire-fighting measures.

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), foam, or dry chemical.[5]

-

Special Hazards: No specific hazards arising from the substance have been reported.[2]

-

Protective Equipment: No special measures are required beyond standard fire-fighting gear.[2]

Accidental Release Measures

For accidental spills, take up the material mechanically and place it in appropriate containers for disposal.[5] Ensure adequate ventilation.[5] Personal protective equipment should be worn during cleanup.[5] Prevent the substance from entering sewers or surface and ground water.[2]

Experimental Protocols

While specific experimental protocols for toxicity testing were not available in the public domain, the synthesis of derivatives of this compound is described in the literature. For example, a general procedure for the synthesis of a fluorescent dye intermediate involves the following steps:

-

A salt or free acid of this compound is reacted with a suitable sultone in a nonpolar solvent.

-

The reaction mixture is stirred at an appropriate temperature until the starting material is consumed, as monitored by a suitable analytical technique (e.g., LC/MS).

-

The reaction is cooled, and the solvent is decanted.

-

A polar solvent is added to the residue, and the mixture is stirred.

-

The resulting solid is filtered to obtain the crude product, which can be further purified, for example, by recrystallization or chromatography.[10]

Researchers should always develop and validate their own experimental protocols based on the specific requirements of their work and the safety information provided in the relevant SDS.

References

- 1. This compound | 132557-73-4 | Benchchem [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. CAS # 287188-58-3, this compound sodium salt - chemBlink [chemblink.com]

- 4. CAS#:184351-56-2 | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Chemsrc [chemsrc.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 132557-72-3 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. data.epo.org [data.epo.org]

- 10. US11964965B2 - Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof - Google Patents [patents.google.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Sulfonated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a seminal bicyclic aromatic heterocycle, has long been recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a sulfonate or sulfonamide moiety to this versatile structure has given rise to a diverse class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical development of sulfonated indole derivatives, from their early origins rooted in dye chemistry to their modern applications as highly specific therapeutic agents. We will delve into key milestones, present detailed experimental protocols for their synthesis and evaluation, and summarize quantitative structure-activity relationship (SAR) data. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable chemical entity.

A Historical Perspective: From Indigo to Targeted Therapeutics

The journey of indole chemistry began in the 19th century with the investigation of the vibrant dye indigo.[2][3] In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole with zinc dust.[2] The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum.[2] For decades, interest in indoles was primarily centered on their role as dyestuffs.

A parallel revolution in medicine was ignited in the 1930s with the discovery of sulfonamide drugs, the first broadly effective systemic antibacterials.[1][4] Gerhard Domagk's work on Prontosil, a sulfonamide-containing dye, revealed its remarkable antibacterial properties, paving the way for the antibiotic era.[5][6]

The convergence of these two fields—indole chemistry and sulfonamide-based therapeutics—led to the exploration of sulfonated indole derivatives as potential drug candidates. An early example of this is a 1939 patent describing the manufacture of sulfonated indole derivatives. While the initial applications were not in the realm of highly targeted therapies as we know them today, this marked a significant step in the chemical exploration of this class of compounds.

The mid to late 20th century witnessed a surge in the development of indole-based drugs for a variety of indications.[1] This period saw the rational design of sulfonated indole derivatives targeting specific biological pathways, leading to the development of blockbuster drugs and important research tools.

Key Sulfonated Indole Derivatives in Modern Medicine

The versatility of the sulfonated indole scaffold is exemplified by its presence in drugs targeting a range of conditions, from migraines to HIV and cancer.

Sumatriptan: A Breakthrough in Migraine Therapy

Developed by Glaxo (now GSK) in the 1980s, sumatriptan was the first of a new class of drugs called triptans, revolutionizing the treatment of migraine and cluster headaches.[7][8] It is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[8]

Quantitative Data: Receptor Binding Affinity of Sumatriptan and Related Triptans

| Compound | 5-HT1B pKi | 5-HT1D pKi | 5-HT1F pKi | Reference |

| Sumatriptan | ~7.6 | ~8.1 | ~8.4 | [9][10] |

| Naratriptan | 8.5 | 8.6 | 8.4 | [10] |

| Rizatriptan | 8.0 | 8.4 | 6.6 | [10] |

| Eletriptan | - | KD: 0.92 nM | - | [11] |

Delavirdine: An NNRTI for HIV-1

Delavirdine (brand name Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was approved by the FDA in 1997 for the treatment of HIV-1 infection.[12][13] It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[13][14]

Quantitative Data: Anti-HIV-1 Activity of Delavirdine

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 | 0.26 µM | HIV-1 Reverse Transcriptase | [3] |

| EC50 | Varies by strain | MT-4 cells | [5] |

Dofetilide: A Class III Antiarrhythmic

Dofetilide (brand name Tikosyn) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent.[7][15] It is used to maintain normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[15]

Quantitative Data: Dofetilide Activity

| Parameter | Value | Target | Reference |

| Ki | 8.19 (pKi) | KCNK2 (TREK-1) | [16] |

| IC50 | - | IKr | [15] |

Anticancer and Enzyme-Inhibiting Derivatives

More recently, research has focused on sulfonated indole derivatives as potent inhibitors of various enzymes implicated in cancer and other diseases. These include inhibitors of ectonucleotidases, tubulin polymerization, and voltage-gated sodium channels like Nav1.7.

Quantitative Data: Selected Anticancer and Enzyme-Inhibiting Sulfonated Indoles

| Compound Class | Target | IC50 Range | Reference |

| Indole Acetic Acid Sulfonates | h-ENPP1 | 0.32 - 0.80 µM | [12] |

| Indole-Sulfonamides | Various Cancer Cell Lines | 2.79 - 8.17 µM (antimalarial) | - |

| Indole-based Acylsulfonamides | hNav1.7 | < 50 nM | - |

| Indole-based Sulfonylhydrazones | MCF-7 Breast Cancer Cells | 4.0 µM (lead compound) | - |

Experimental Protocols

General Synthesis of Sulfonated Indole Derivatives

The synthesis of sulfonated indoles can be achieved through various methods. A common approach involves the reaction of an indole derivative with a sulfonyl chloride in the presence of a base.

Example: Synthesis of Indole Acetic Acid Sulfonate Derivatives [17]

-

Step 1: Amide Formation: 2-aminophenol is treated with 2-indole acetic acid in the presence of 4-(dimethylamino)pyridine (DMAP) and carbonyldiimidazole (CDI) to yield N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide.

-

Step 2: Sulfonylation: The product from Step 1 is then treated with a substituted sulfonyl chloride in the presence of triethylamine (TEA) in acetonitrile as a solvent. The reaction is stirred for 24 hours, followed by workup to yield the desired indole acetic acid sulfonate derivative.

Workflow for Synthesis of Indole Acetic Acid Sulfonate Derivatives

Caption: Synthesis of Indole Acetic Acid Sulfonate Derivatives.

Biological Assays

3.2.1. Ectonucleotidase Inhibition Assay [12]

The inhibitory activity of sulfonated indole derivatives against ectonucleotidases (e.g., h-ENPP1, h-ENPP3, h-e5'NT) can be assessed using a colorimetric assay.

-

Enzyme Preparation: Recombinant human ectonucleotidases are used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, a suitable buffer (e.g., Tris-HCl), the substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate for ENPP1), and the test compound at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Detection: The amount of product formed (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2.2. In Vitro Tubulin Polymerization Assay [18]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Tubulin Preparation: Purified tubulin is used.

-

Reaction Mixture: The reaction is carried out in a cuvette or a 96-well plate. The mixture contains tubulin, a polymerization buffer (e.g., G-PEM buffer containing GTP), and the test compound.

-

Monitoring Polymerization: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) at 340 nm over time at 37°C using a spectrophotometer.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves in the presence and absence of the inhibitor. Parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass can be quantified.

Workflow for a Tubulin Polymerization Assay

Caption: Workflow for a Tubulin Polymerization Assay.

3.2.3. Automated Patch-Clamp Assay for Nav1.7 Inhibition [2]

High-throughput screening for Nav1.7 inhibitors is often performed using automated patch-clamp systems.

-

Cell Culture: A stable cell line expressing human Nav1.7 channels (e.g., CHO or HEK293 cells) is used.

-

Cell Preparation: Cells are harvested and prepared for the automated patch-clamp system.

-

Electrophysiological Recording: The automated system performs whole-cell patch-clamp recordings. A voltage protocol is applied to elicit Nav1.7 currents.

-

Compound Application: The test compound is applied to the cells at various concentrations.

-

Data Acquisition and Analysis: The system records the sodium currents before and after compound application. The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

Signaling Pathways Modulated by Sulfonated Indole Derivatives

Ectonucleotidase Signaling in the Tumor Microenvironment

Ectonucleotidases, such as CD39 and CD73, are cell-surface enzymes that play a crucial role in the tumor microenvironment by converting pro-inflammatory extracellular ATP into immunosuppressive adenosine. Inhibitors of these enzymes can enhance anti-tumor immunity.

References

- 1. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]

- 2. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 7. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Dofetilide (Tikosyn): a new drug to control atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dofetilide [drugcentral.org]

- 17. repub.eur.nl [repub.eur.nl]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Synthesis and Application of Water-Soluble Fluorescent Dyes Derived from 2,3,3-trimethyl-3H-indole-5-sulfonic Acid

Application Note

Introduction

This document provides detailed protocols and application notes for the synthesis of water-soluble fluorescent dyes using 2,3,3-trimethyl-3H-indole-5-sulfonic acid as a key precursor. The incorporation of the sulfonic acid moiety imparts excellent water solubility to the resulting cyanine dyes, making them ideal for a wide range of biological and drug development applications. These dyes are characterized by their strong absorption and fluorescence emission in the visible and near-infrared (NIR) regions, low non-specific binding to biomolecules, and high quantum yields.[1][2] This makes them invaluable tools for techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging.[3]

The following sections detail the synthesis of the key precursor, its conversion into both trimethine (Sulfo-Cy3 type) and pentamethine (Sulfo-Cy5 type) cyanine dyes, and a protocol for their application in studying receptor-mediated endocytosis, a critical process in drug delivery and cellular signaling.

I. Synthesis of Fluorescent Dyes

The general workflow for the synthesis of sulfo-cyanine dyes from this compound is a multi-step process involving the initial synthesis of the sulfonated indole precursor, followed by its quaternization and subsequent condensation to form the final dye.

References

Application Notes and Protocols for Peptide Labeling with 2,3,3-Trimethyl-3H-indole-5-sulfonyl Chloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The covalent labeling of peptides with specific chemical moieties is a fundamental technique in chemical biology, drug discovery, and diagnostics. This process allows for the introduction of reporter groups, affinity tags, or modulators of peptide function. The 2,3,3-trimethyl-3H-indole-5-sulfonic acid scaffold, a precursor to various functional dyes, offers a unique labeling opportunity. The sulfonic acid group provides enhanced water solubility, and upon activation to a sulfonyl chloride, it can react with primary amines, such as the N-terminus or the side chain of lysine residues, to form a highly stable sulfonamide bond.

These application notes provide a detailed, representative protocol for the activation of this compound and the subsequent labeling of a model peptide. The protocol covers the activation of the labeling reagent, the conjugation reaction, and the purification and characterization of the resulting labeled peptide.

Principle of the Method

The labeling strategy is a two-step process. First, the chemically stable this compound is converted to its reactive sulfonyl chloride derivative using a chlorinating agent such as thionyl chloride. This activated intermediate is then introduced to the peptide in a suitable buffer. The electrophilic sulfonyl chloride reacts with nucleophilic primary amine groups on the peptide to form a stable sulfonamide linkage. The labeled peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Materials and Reagents

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Model Peptide with at least one primary amine (e.g., GGGGGGK)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC column (e.g., C18)

-

Mass spectrometer (e.g., ESI-MS)

-

Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves hazardous reagents.

-

Preparation: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (2-3 equivalents) to the suspension at 0°C. A catalytic amount of anhydrous DMF can be added to facilitate the reaction.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride should be used immediately in the next step.

Protocol 2: Peptide Labeling with Activated Indole Derivative

This protocol details the conjugation of the activated labeling reagent to a model peptide.

-

Peptide Preparation: Dissolve the model peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

-

Labeling Reagent Preparation: Immediately before use, dissolve the crude 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride in a minimal amount of anhydrous DMF.

-

Conjugation Reaction: Add the dissolved sulfonyl chloride solution dropwise to the peptide solution while stirring. A molar excess of the labeling reagent (typically 5-10 fold) is recommended to ensure efficient labeling.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Quenching: The reaction can be quenched by the addition of a small amine-containing buffer, such as Tris, or by proceeding directly to purification.

Protocol 3: Purification and Analysis of the Labeled Peptide

This protocol describes the purification of the labeled peptide by RP-HPLC and subsequent characterization.

-

Purification: Purify the reaction mixture using a preparative RP-HPLC system.[1][2][3]

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 60% over 30 minutes. The exact gradient should be optimized for the specific peptide.[3]

-

Detection: Monitor the elution profile at 220 nm and at the absorbance maximum of the indole moiety.

-

-

Fraction Collection: Collect fractions corresponding to the major product peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Characterization: Confirm the identity of the purified labeled peptide by mass spectrometry. The observed mass should correspond to the calculated mass of the peptide plus the mass of the 2,3,3-trimethyl-3H-indole-5-sulfonyl moiety minus HCl.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Data Presentation

The following tables summarize representative quantitative data for the labeling of a model peptide (GGGGGGK, MW = 530.6 g/mol ) with 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride (MW = 257.7 g/mol after activation).

Table 1: Reaction Conditions and Labeling Efficiency

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Peptide Concentration | 1 mg/mL | 2 mg/mL | 2 mg/mL |

| Molar Excess of Label | 5x | 5x | 10x |

| Reaction Time (h) | 2 | 4 | 4 |

| Labeling Efficiency (%) | 75 | 85 | 95 |

Labeling efficiency was determined by integrating the peak areas of labeled and unlabeled peptide from the analytical RP-HPLC chromatogram of the crude reaction mixture.

Table 2: Purification and Yield

| Step | Parameter | Value |

| Purification | Method | Preparative RP-HPLC |

| Column | C18, 10 µm | |

| Flow Rate | 10 mL/min | |

| Yield | Crude Product | 95 mg |

| Purified Labeled Peptide | 68 mg | |

| Overall Yield (%) | 71.6 |

Table 3: Characterization of Labeled Peptide

| Analysis Method | Parameter | Expected Value | Observed Value |

| Analytical RP-HPLC | Purity (%) | >95 | 98.2 |

| Mass Spectrometry | Method | ESI-MS | ESI-MS |

| Calculated Mass (M+H)⁺ | 752.9 Da | 752.8 Da |

Visualizations

Caption: Experimental workflow for peptide labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete activation of sulfonic acid. | Ensure anhydrous conditions and sufficient reaction time for activation. |

| Hydrolysis of the sulfonyl chloride. | Use the activated reagent immediately and ensure peptide solution is buffered correctly. | |

| pH of the reaction is too low. | Ensure the pH of the peptide solution is between 8.0 and 9.0 to deprotonate primary amines. | |